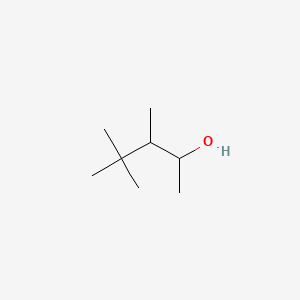

3,4,4-Trimethylpentan-2-ol

Description

BenchChem offers high-quality 3,4,4-Trimethylpentan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,4-Trimethylpentan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,4-trimethylpentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-6(7(2)9)8(3,4)5/h6-7,9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDGSCZQIMQLII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631202 | |

| Record name | 3,4,4-Trimethylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10575-56-1 | |

| Record name | 3,4,4-Trimethylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3,4,4-Trimethylpentan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for 3,4,4-trimethylpentan-2-ol, a secondary alcohol with applications in various chemical syntheses. The document provides a comprehensive overview of the methodologies, including detailed experimental protocols, quantitative data, and mechanistic insights, to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

Core Synthesis Pathways

The synthesis of 3,4,4-trimethylpentan-2-ol can be effectively achieved through two principal chemical transformations: the reduction of the corresponding ketone, 3,4,4-trimethylpentan-2-one (B14736323), and the Grignard reaction. Both methods offer distinct advantages and are widely applicable in laboratory settings.

1. Reduction of 3,4,4-Trimethylpentan-2-one: This is a common and efficient method for producing 3,4,4-trimethylpentan-2-ol. The reaction involves the conversion of the ketone functional group to a secondary alcohol using a reducing agent.

2. Grignard Reaction: This powerful carbon-carbon bond-forming reaction provides an alternative route to 3,4,4-trimethylpentan-2-ol. It involves the nucleophilic attack of a Grignard reagent on an appropriate aldehyde.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 3,4,4-Trimethylpentan-2-one | C₈H₁₆O | 128.21 | 139.9 at 760 mmHg[1] | 0.81[1] |

| 3,4,4-Trimethylpentan-2-ol | C₈H₁₈O | 130.23 | Not explicitly found | Not explicitly found |

Experimental Protocols

Method 1: Reduction of 3,4,4-Trimethylpentan-2-one with Sodium Borohydride (B1222165)

This procedure outlines a general method for the reduction of a ketone to a secondary alcohol using sodium borohydride.

Materials:

-

3,4,4-trimethylpentan-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (or Ethanol)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

3 M Sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3,4,4-trimethylpentan-2-one in methanol or ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice-water bath.

-

Slowly add sodium borohydride to the stirred solution. The reaction is typically exothermic.

-

After the initial vigorous reaction subsides, remove the ice bath and continue stirring at room temperature for a specified period (e.g., 20 minutes) to ensure the reaction goes to completion.[2]

-

Quench the reaction by the slow addition of water.

-

Add 3 M sodium hydroxide solution to decompose the borate (B1201080) salts.[2]

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[2]

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 3,4,4-trimethylpentan-2-ol.

-

Purify the product by distillation.

Expected Yield: While a specific yield for this reaction was not found in the search results, reductions of this type generally proceed in high yields.

Method 2: Grignard Synthesis

This protocol describes a general approach for the synthesis of a secondary alcohol via a Grignard reaction. For the synthesis of 3,4,4-trimethylpentan-2-ol, this would involve the reaction of acetaldehyde (B116499) with tert-butylmagnesium chloride.

Materials:

-

Magnesium turnings

-

tert-Butyl chloride

-

Anhydrous diethyl ether

-

Acetaldehyde

-

Dilute acid (e.g., HCl or H₂SO₄) for workup

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirring apparatus

Procedure:

-

Preparation of the Grignard Reagent (tert-butylmagnesium chloride):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

-

Cover the magnesium with anhydrous diethyl ether.

-

Add a small amount of tert-butyl chloride to initiate the reaction. The reaction may be initiated by gentle warming or the addition of a crystal of iodine.

-

Once the reaction starts, add a solution of tert-butyl chloride in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring for an additional 15-30 minutes to ensure complete formation of the Grignard reagent.[3]

-

-

Reaction with Acetaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of acetaldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for a period to ensure the reaction is complete.

-

-

Workup:

-

Pour the reaction mixture slowly into a beaker containing crushed ice and a dilute acid (e.g., HCl or H₂SO₄) to hydrolyze the magnesium alkoxide salt.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Filter and remove the solvent by rotary evaporation.

-

Purify the resulting 3,4,4-trimethylpentan-2-ol by distillation.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

Caption: Workflow for the synthesis of 3,4,4-trimethylpentan-2-ol via reduction.

Caption: Workflow for the Grignard synthesis of 3,4,4-trimethylpentan-2-ol.

References

An In-depth Technical Guide to the Chemical Properties of 3,4,4-Trimethylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4-Trimethylpentan-2-ol is a secondary alcohol with the molecular formula C8H18O.[1] Its structure, characterized by significant steric hindrance around the hydroxyl group, imparts specific chemical properties and reactivity patterns that are of interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of the known chemical and physical properties of 3,4,4-trimethylpentan-2-ol, its synthesis, and its characteristic reactions. Due to the limited availability of experimentally determined data for this specific isomer, some properties are presented as computed values.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H18O | [1] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| CAS Number | 10575-56-1 | [1] |

| IUPAC Name | 3,4,4-trimethylpentan-2-ol | [2][3] |

| Boiling Point | Not available (experimental) | [4] |

| Melting Point | Not available (experimental) | [4] |

| Density | Not available (experimental) | [4] |

| Flash Point | Not available (experimental) | [4] |

| Solubility | Not available (experimental) | [4] |

| XLogP3-AA (Computed) | 2.5 | [3] |

| Hydrogen Bond Donor Count (Computed) | 1 | [3] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | [3] |

| Rotatable Bond Count (Computed) | 2 | [3] |

| Exact Mass (Computed) | 130.135765193 Da | [3] |

| Topological Polar Surface Area (Computed) | 20.2 Ų | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data for 3,4,4-trimethylpentan-2-ol is not widely published. However, based on its structure, the expected spectral characteristics can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple methyl groups and stereocenters. Key signals would include a doublet for the methyl group at C1, a multiplet for the proton at C2 bearing the hydroxyl group, and distinct singlets and multiplets for the methyl and methine protons at C3 and C4.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the hydroxyl group (C2) would appear in the range of 60-80 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A strong C-O stretching vibration would be observed in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would likely show a weak molecular ion peak at m/z 130. Common fragmentation patterns would include the loss of a water molecule (M-18) and alpha-cleavage adjacent to the oxygen atom.

Synthesis and Reactivity

Synthesis

The most common and straightforward method for the synthesis of 3,4,4-trimethylpentan-2-ol is the reduction of its corresponding ketone, 3,4,4-trimethylpentan-2-one (B14736323). This reduction can be effectively achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a mild and selective choice.

Experimental Protocol: Reduction of 3,4,4-trimethylpentan-2-one with Sodium Borohydride

-

Dissolution: Dissolve 3,4,4-trimethylpentan-2-one in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically 1:4, but a slight excess of the reducing agent is often used.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

-

Quenching: After the reaction is complete, quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1M HCl) until the evolution of gas ceases.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Washing and Drying: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 3,4,4-trimethylpentan-2-ol.

Reactivity

Oxidation

As a secondary alcohol, 3,4,4-trimethylpentan-2-ol can be oxidized back to its corresponding ketone, 3,4,4-trimethylpentan-2-one. A common and mild oxidizing agent for this transformation is pyridinium (B92312) chlorochromate (PCC).

Dehydration

Due to the presence of β-hydrogens, 3,4,4-trimethylpentan-2-ol can undergo dehydration in the presence of a strong acid (e.g., H₂SO₄ or H₃PO₄) and heat to form a mixture of alkenes. The reaction proceeds via an E1 mechanism for secondary alcohols, involving the formation of a carbocation intermediate.

Safety and Handling

Specific safety data for 3,4,4-trimethylpentan-2-ol is limited.[4] However, based on the properties of similar secondary alcohols, it should be handled with appropriate care in a well-ventilated laboratory. It is expected to be a flammable liquid and may cause skin and eye irritation. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

3,4,4-Trimethylpentan-2-ol is a sterically hindered secondary alcohol with predictable reactivity based on its functional group. While specific experimental data for this compound is sparse, its synthesis via the reduction of the corresponding ketone and its subsequent oxidation and dehydration reactions follow well-established chemical principles. This guide provides a foundational understanding of its chemical properties for researchers in organic synthesis and related fields. Further experimental investigation is warranted to fully characterize its physical and spectroscopic properties.

References

A Technical Guide to 3,4,4-Trimethylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,4-trimethylpentan-2-ol, a branched secondary alcohol. It covers its chemical and physical properties, a detailed experimental protocol for its synthesis, a summary of its spectroscopic characteristics, potential applications, and essential safety information. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identification and Properties

3,4,4-Trimethylpentan-2-ol is a secondary alcohol, a class of organic compounds characterized by a hydroxyl group attached to a saturated carbon atom which is, in turn, connected to two other carbon atoms.[1] Its structure consists of an eight-carbon chain with significant branching.

Table 1: Physicochemical Properties of 3,4,4-Trimethylpentan-2-ol

| Property | Value | Source(s) |

| CAS Number | 10575-56-1 | [2][3][4] |

| Molecular Formula | C₈H₁₈O | [2][4] |

| Molecular Weight | 130.23 g/mol | [2][4] |

| IUPAC Name | 3,4,4-trimethylpentan-2-ol | [4] |

| Synonyms | 3,4,4-Trimethyl-2-pentanol | [2] |

| InChIKey | MXDGSCZQIMQLII-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC(C(C)O)C(C)(C)C | [4] |

Experimental Protocols

A primary and efficient method for synthesizing secondary alcohols is the reduction of the corresponding ketone.[5][6] For 3,4,4-trimethylpentan-2-ol, the precursor is 3,4,4-trimethylpentan-2-one (B14736323) (CAS No: 5340-45-4).[2][7] The following protocol details a general method for this transformation using sodium borohydride (B1222165) (NaBH₄), a mild and selective reducing agent.[8][9]

Protocol: Reduction of 3,4,4-Trimethylpentan-2-one to 3,4,4-Trimethylpentan-2-ol

Materials:

-

3,4,4-trimethylpentan-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute solution (for workup)

-

50 mL Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve a specific molar quantity of 3,4,4-trimethylpentan-2-one (e.g., 5 mmol) in approximately 10-15 mL of methanol.[9] Place the flask in an ice bath to cool the solution.

-

Addition of Reducing Agent: While stirring the cooled ketone solution, slowly add a slight molar excess of sodium borohydride (e.g., 1.25 mmol, as 1 mole of NaBH₄ can reduce 4 moles of ketone) in small portions.[10] Control the addition rate to maintain a low temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 15-30 minutes.[9] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, cool the flask again in an ice bath and slowly add 5-10 mL of deionized water to quench the excess NaBH₄.[9] Cautiously add a few drops of dilute HCl to neutralize the mixture.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (15 mL each).[11]

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate.[11] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 3,4,4-trimethylpentan-2-ol.

-

Purification: If necessary, the crude product can be purified by flash column chromatography or distillation.

Spectroscopic Data Summary

While specific spectra for 3,4,4-trimethylpentan-2-ol are not widely published, its structure allows for the prediction of key spectroscopic features based on data from its isomers and general principles.[12][13]

-

Infrared (IR) Spectroscopy: A prominent, broad absorption band is expected in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group.[6] A strong C-O stretching absorption would likely appear in the 1050-1200 cm⁻¹ range.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show complex splitting patterns due to the numerous, distinct proton environments in the branched alkyl chain. A characteristic signal for the proton on the carbon bearing the hydroxyl group (CH-OH) would be expected, as well as a signal for the hydroxyl proton itself.

-

¹³C NMR: The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the hydroxyl group would be shifted downfield.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, although it may be of low intensity. Fragmentation patterns would be complex due to the branched structure.

Reactivity and Potential Applications

As a secondary alcohol, 3,4,4-trimethylpentan-2-ol can undergo a variety of chemical reactions, including oxidation to form the corresponding ketone, esterification with carboxylic acids, and substitution reactions.[14]

Branched-chain alcohols have several applications across various industries:

-

Solvents and Intermediates: Due to their branched structure, they can be used as solvents and as intermediates in the synthesis of other organic compounds.[15]

-

Fragrances and Flavors: They are utilized in the production of fragrances.[15]

-

Plasticizers and Lubricants: They can serve as chemical intermediates in the manufacturing of plasticizers and lubricants.[15]

-

Froth Flotation: Some branched alcohols are used as secondary collectors in the froth flotation of non-sulfidic ores.[16]

Safety Information

Table 2: Potential GHS Hazards for 3,4,4-Trimethylpentan-2-ol (Inferred from Isomers)

| Hazard Class | Hazard Statement | GHS Pictogram | Source(s) |

| Flammable Liquids | H225: Highly flammable liquid and vapour. | 🔥 | [17][19] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | ❗ | [17][19] |

| Aspiration Hazard | H304: May be fatal if swallowed and enters airways. | ⚕️ | [17][19] |

| Specific target organ toxicity — single exposure | H336: May cause drowsiness or dizziness. | ❗ | [17][19] |

| Hazardous to the aquatic environment | H410: Very toxic to aquatic life with long lasting effects. | ambiental | [17][19] |

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses), working in a well-ventilated fume hood, and avoiding sources of ignition.[18]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 3,4,4-Trimethylpentan-2-ol | C8H18O | CID 23180163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4,4-Trimethylpentan-2-ol | C8H18O | CID 23180163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. 3,4,4-Trimethylpentan-2-one | C8H16O | CID 219506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. webassign.net [webassign.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. 2,4,4-TRIMETHYL-2-PENTANOL(690-37-9) 13C NMR [m.chemicalbook.com]

- 13. 2,3,4-Trimethylpentan-2-ol | C8H18O | CID 18280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. Page loading... [guidechem.com]

- 16. US20170252753A1 - Use of Branched Alcohols and Alkoxylates Thereof as Secondary Collectors - Google Patents [patents.google.com]

- 17. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 18. fishersci.com [fishersci.com]

- 19. 2,3,4-Trimethylpentane - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 3,4,4-Trimethylpentan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,4-trimethylpentan-2-ol (CAS No. 10575-56-1), a secondary alcohol with the molecular formula C₈H₁₈O.[1] This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis, synthesis, and drug development by presenting predicted and expected spectroscopic data, detailed experimental methodologies, and a clear workflow for spectroscopic analysis. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy and describes the expected key features in Infrared (IR) spectroscopy and Mass Spectrometry (MS) based on the known behavior of similar chemical structures.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for 3,4,4-trimethylpentan-2-ol, along with the expected characteristic peaks for IR and MS analysis.

Table 1: Predicted ¹H NMR Data for 3,4,4-Trimethylpentan-2-ol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | Multiplet | 1H | CH-OH (C2-H) |

| ~1.8 | Multiplet | 1H | CH (C3-H) |

| ~1.2 | Doublet | 3H | CH₃ (C1) |

| ~0.9 | Singlet | 9H | C(CH₃)₃ (C5 and 2 x C4-CH₃) |

| ~0.85 | Doublet | 3H | CH₃ (C3-CH₃) |

| Variable | Singlet (broad) | 1H | OH |

Note: Predicted data is sourced from nmrdb.org. The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature.

Table 2: Predicted ¹³C NMR Data for 3,4,4-Trimethylpentan-2-ol

| Chemical Shift (ppm) | Carbon Atom |

| ~75 | C2 (CH-OH) |

| ~50 | C3 (CH) |

| ~35 | C4 (C(CH₃)₃) |

| ~28 | C5 and C4-CH₃'s |

| ~22 | C1 |

| ~15 | C3-CH₃ |

Note: Predicted data is sourced from nmrdb.org.

Table 3: Expected Key IR Absorptions for 3,4,4-Trimethylpentan-2-ol

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3550-3200 | O-H | Strong, broad peak characteristic of alcohol O-H stretching due to hydrogen bonding. |

| 2960-2850 | C-H | Strong, sharp peaks corresponding to sp³ C-H stretching of the alkyl groups. |

| 1470-1450 | C-H | Bending vibrations for CH₂ and CH₃ groups. |

| ~1370 | C-H | Characteristic bending for the tert-butyl group. |

| 1150-1050 | C-O | Strong peak corresponding to the C-O stretching of a secondary alcohol. |

Note: These are expected absorption ranges for a secondary alcohol and may vary slightly in an experimental spectrum.

Table 4: Expected Major Fragments in Mass Spectrometry of 3,4,4-Trimethylpentan-2-ol

| m/z | Proposed Fragment | Fragmentation Pathway |

| 130 | [C₈H₁₈O]⁺ | Molecular Ion (M⁺) - likely to be of low abundance. |

| 115 | [M - CH₃]⁺ | Loss of a methyl group. |

| 112 | [M - H₂O]⁺ | Dehydration, loss of a water molecule. |

| 87 | [M - C₃H₇]⁺ | Alpha cleavage, loss of an isopropyl radical. |

| 73 | [CH(OH)CH(CH₃)]⁺ | Alpha cleavage. |

| 57 | [C(CH₃)₃]⁺ | Formation of the stable tert-butyl cation. |

| 45 | [CH(OH)CH₃]⁺ | Alpha cleavage, characteristic for a methyl-substituted secondary alcohol. |

Note: The relative abundances of these fragments can vary depending on the ionization method and energy.

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data for a liquid alcohol like 3,4,4-trimethylpentan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small amount of the purified liquid alcohol (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is transferred to a clean, dry 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

Data Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

Methodology:

-

Sample Preparation: For a liquid sample, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to account for atmospheric and instrumental interferences.

-

The prepared sample is placed in the spectrometer's sample compartment.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology:

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The molecular ion peak (if present) provides the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule. Alcohols typically undergo characteristic fragmentation pathways such as alpha-cleavage and dehydration (loss of water).[2][3][4]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3,4,4-trimethylpentan-2-ol.

Caption: General workflow for the spectroscopic analysis of 3,4,4-trimethylpentan-2-ol.

References

An In-depth Technical Guide to the Synthesis of 3,4,4-Trimethylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 3,4,4-trimethylpentan-2-ol, a chiral secondary alcohol with potential applications in organic synthesis and medicinal chemistry. This document details two principal synthetic pathways: the reduction of 3,4,4-trimethylpentan-2-one (B14736323) and the Grignard reaction between isobutyraldehyde (B47883) and a tert-butylmagnesium halide.

Core Synthesis Pathways

The synthesis of 3,4,4-trimethylpentan-2-ol is most commonly achieved through two well-established organic reactions: the reduction of a ketone and the addition of an organometallic reagent to an aldehyde. Both methods offer distinct advantages and considerations in terms of starting material availability, reaction conditions, and potential for stereocontrol.

Reduction of 3,4,4-Trimethylpentan-2-one

This method involves the reduction of the carbonyl group of 3,4,4-trimethylpentan-2-one to a hydroxyl group, yielding the desired secondary alcohol. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reducing agent for this transformation due to its selectivity for aldehydes and ketones and its relative safety and ease of handling compared to more powerful reducing agents like lithium aluminum hydride (LiAlH4).[1]

Reaction Scheme:

The mechanism involves the nucleophilic addition of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide intermediate by the solvent (typically an alcohol like methanol (B129727) or ethanol) to give the final alcohol product.

Grignard Reaction

The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds and can be adapted to synthesize 3,4,4-trimethylpentan-2-ol. This pathway involves the nucleophilic addition of a Grignard reagent to an aldehyde. A plausible route is the reaction of tert-butylmagnesium chloride with isobutyraldehyde.[2]

Reaction Scheme:

The reaction is initiated by the nucleophilic attack of the tert-butyl carbanion from the Grignard reagent on the carbonyl carbon of isobutyraldehyde. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield 3,4,4-trimethylpentan-2-ol.

Experimental Protocols

Below are detailed experimental methodologies for the two primary synthesis routes.

Protocol 1: Reduction of 3,4,4-Trimethylpentan-2-one with Sodium Borohydride

This protocol is based on general procedures for the reduction of ketones with sodium borohydride.[1][3]

Materials:

-

3,4,4-trimethylpentan-2-one

-

Sodium borohydride (NaBH4)

-

Methanol (or Ethanol)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (dilute)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,4-trimethylpentan-2-one in an excess of methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions. The reaction is exothermic, and the temperature should be maintained below 20°C.

-

After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude 3,4,4-trimethylpentan-2-ol by fractional distillation.

Protocol 2: Grignard Synthesis from Isobutyraldehyde and tert-Butylmagnesium Chloride

This protocol is based on general procedures for Grignard reactions.[4][5][6]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether (or THF)

-

tert-Butyl chloride

-

Iodine crystal (as an initiator)

-

Isobutyraldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

Part A: Preparation of the Grignard Reagent

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask and add a small crystal of iodine.

-

In the dropping funnel, place a solution of tert-butyl chloride in anhydrous diethyl ether.

-

Add a small amount of the tert-butyl chloride solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

-

Once the reaction has started, add the remaining tert-butyl chloride solution dropwise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Isobutyraldehyde

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve isobutyraldehyde in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent. Maintain the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Part C: Workup and Purification

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting 3,4,4-trimethylpentan-2-ol by fractional distillation.

Data Presentation

Table 1: Physical and Chemical Properties of 3,4,4-Trimethylpentan-2-ol and Key Reagents

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 3,4,4-Trimethylpentan-2-ol | C8H18O | 130.23 | ~160-165 |

| 3,4,4-Trimethylpentan-2-one | C8H16O | 128.21 | 151 |

| Isobutyraldehyde | C4H8O | 72.11 | 63-64 |

| tert-Butylmagnesium chloride | C4H9ClMg | 116.87 | N/A (used in solution) |

| Sodium borohydride | NaBH4 | 37.83 | Decomposes |

Table 2: Spectroscopic Data for 3,4,4-Trimethylpentan-2-ol

| Spectroscopy | Key Peaks / Chemical Shifts (ppm) |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| IR (Infrared) | Broad peak around 3300-3500 cm⁻¹ (O-H stretch), peaks in the 2850-3000 cm⁻¹ region (C-H stretch). |

Note: Specific NMR data for 3,4,4-trimethylpentan-2-ol was not found in the provided search results. The IR data is predicted based on the functional groups present.

Visualizations

Synthesis Pathways

Caption: Overview of the two primary synthesis pathways for 3,4,4-trimethylpentan-2-ol.

Experimental Workflow: Reduction of 3,4,4-Trimethylpentan-2-one

Caption: Step-by-step workflow for the synthesis via ketone reduction.

Experimental Workflow: Grignard Synthesis

Caption: Step-by-step workflow for the Grignard synthesis pathway.

References

Preparation of 3,4,4-Trimethylpentan-2-ol from 3,4,4-Trimethylpentan-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chemical reduction of the sterically hindered ketone, 3,4,4-trimethylpentan-2-one (B14736323), to its corresponding secondary alcohol, 3,4,4-trimethylpentan-2-ol. The significant steric hindrance around the carbonyl group, posed by the adjacent tert-butyl group, presents unique challenges and considerations in the selection of an appropriate synthetic strategy. This document details three primary reductive pathways: sodium borohydride (B1222165) reduction, lithium aluminum hydride reduction, and catalytic hydrogenation.

Introduction

The conversion of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of valuable intermediates in the pharmaceutical and fine chemical industries. 3,4,4-Trimethylpentan-2-ol is a chiral alcohol whose synthesis is complicated by the steric bulk of the neighboring tert-butyl group in the parent ketone, 3,4,4-trimethylpentan-2-one. This steric impediment can significantly influence the reaction kinetics and, in cases of prochiral ketones, the diastereoselectivity of the reduction. This guide will explore the practical considerations and experimental protocols for achieving this transformation efficiently and selectively.

Reductive Methodologies

The choice of reducing agent is paramount in the successful synthesis of 3,4,4-trimethylpentan-2-ol. The primary methods discussed herein are reduction by sodium borohydride (NaBH₄), a mild and selective reducing agent; lithium aluminum hydride (LiAlH₄), a powerful and less selective reducing agent; and catalytic hydrogenation, a method involving the use of hydrogen gas and a metal catalyst.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a widely used reducing agent for its safety, selectivity for aldehydes and ketones, and compatibility with protic solvents.[1][2] However, its efficacy can be diminished with sterically hindered ketones. To overcome this, extended reaction times or elevated temperatures may be necessary.

Experimental Protocol:

A representative procedure for the reduction of a sterically hindered ketone using NaBH₄ is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,4-trimethylpentan-2-one (1.0 eq) in a suitable protic solvent such as methanol (B129727) or ethanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. The excess reagent is used to ensure the reaction goes to completion.

-

Reaction: Allow the reaction to warm to room temperature and stir for an extended period (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: After completion, cool the reaction mixture again to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

-

Work-up: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 3,4,4-trimethylpentan-2-ol can be purified by distillation or column chromatography.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride is a significantly more potent reducing agent than NaBH₄ and is effective for the reduction of even highly hindered ketones.[3][4] Due to its high reactivity, it must be used in anhydrous aprotic solvents, and the work-up procedure requires careful execution.

Experimental Protocol:

A general procedure for the LiAlH₄ reduction of a sterically hindered ketone is outlined below:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 3,4,4-trimethylpentan-2-one (1.0 eq) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours (monitor by TLC or GC).

-

Work-up (Fieser Method): Cool the reaction mixture to 0 °C and cautiously add, in sequence and dropwise:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water. This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.

-

-

Isolation: Filter the resulting slurry and wash the filter cake thoroughly with the reaction solvent. Dry the filtrate over anhydrous sodium sulfate and concentrate in vacuo to afford the crude alcohol.

-

Purification: Purify the product by distillation or column chromatography.

Catalytic Hydrogenation

Catalytic hydrogenation offers a clean method for reduction, avoiding the use of metal hydride reagents and the associated work-up procedures.[5] This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas.[5] The steric hindrance of 3,4,4-trimethylpentan-2-one may necessitate higher pressures and/or temperatures for the reaction to proceed at a reasonable rate.

Experimental Protocol:

A typical procedure for the catalytic hydrogenation of a ketone is as follows:

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 3,4,4-trimethylpentan-2-one (1.0 eq) in a suitable solvent like ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of the chosen catalyst (e.g., 5-10 mol% Pd/C).

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-500 psi). The reaction is then agitated at a specific temperature (room temperature to 100 °C) until hydrogen uptake ceases.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter pad with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol can be purified by distillation or chromatography if necessary.

Data Presentation

The following tables summarize typical quantitative data for the reduction of sterically hindered ketones, which can be considered representative for the reduction of 3,4,4-trimethylpentan-2-one. Please note that exact values for this specific substrate may vary and would require experimental determination.

Table 1: Comparison of Reducing Agents for Sterically Hindered Ketones

| Reducing Agent | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| NaBH₄ | Methanol, Ethanol | 0 to 25 | 12 - 48 | 70 - 90 |

| LiAlH₄ | Diethyl ether, THF | 0 to 35 | 1 - 6 | 85 - 98 |

| H₂/Pd-C | Ethanol, Ethyl Acetate | 25 - 80 | 6 - 24 | 90 - 99 |

| H₂/Raney Ni | Ethanol | 50 - 100 | 12 - 48 | 80 - 95 |

Table 2: Physical Properties of Reactant and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 3,4,4-Trimethylpentan-2-one | C₈H₁₆O | 128.21 | ~151 |

| 3,4,4-Trimethylpentan-2-ol | C₈H₁₈O | 130.23 | ~160-162 |

Visualizations

Logical Relationship of Reduction Methodologies

Caption: Selection of reduction method for 3,4,4-trimethylpentan-2-one.

Experimental Workflow for LiAlH₄ Reduction

Caption: Step-by-step workflow for the LiAlH₄ reduction.

Conclusion

The reduction of 3,4,4-trimethylpentan-2-one to 3,4,4-trimethylpentan-2-ol can be accomplished through several established methods, each with its own advantages and disadvantages. The choice of method will depend on the desired scale of the reaction, the available equipment, and the required purity of the final product. For a mild and selective reduction, sodium borohydride is a suitable choice, although longer reaction times may be required. For a more rapid and complete conversion, the more powerful lithium aluminum hydride is highly effective, but necessitates stringent anhydrous conditions and a careful work-up. Catalytic hydrogenation provides a clean and high-yielding alternative, particularly for larger-scale syntheses, though it may require specialized high-pressure equipment. For all methods, the steric hindrance of the substrate is a key factor to consider in optimizing the reaction conditions.

References

An In-depth Technical Guide to the Stereochemistry of 3,4,4-Trimethylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereochemical aspects of 3,4,4-trimethylpentan-2-ol. The presence of multiple chiral centers in this molecule gives rise to stereoisomers with distinct three-dimensional arrangements, which can have significant implications for its chemical and biological properties. This document outlines the theoretical basis of its stereoisomerism, proposes methodologies for the synthesis and separation of these isomers, and presents a framework for their characterization.

Introduction to the Stereochemistry of 3,4,4-Trimethylpentan-2-ol

3,4,4-Trimethylpentan-2-ol is a secondary alcohol with the chemical formula C8H18O.[1][2] Its structure contains two chiral centers, which are carbon atoms bonded to four different substituent groups. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2^n stereoisomers.[3] For 3,4,4-trimethylpentan-2-ol, with two chiral centers, a total of four stereoisomers are possible. These stereoisomers exist as two pairs of enantiomers, which are diastereomers of each other.

The identification and separation of individual stereoisomers are crucial in the field of drug development, as different stereoisomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.

Analysis of Chiral Centers

The two chiral centers in 3,4,4-trimethylpentan-2-ol are located at the C2 and C3 positions of the pentane (B18724) chain.

-

C2: This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH3), and a 1,2,2-trimethylpropyl group (-CH(CH3)C(CH3)3).

-

C3: This carbon is bonded to a hydrogen atom (-H), a methyl group (-CH3), a tert-butyl group (-C(CH3)3), and a 1-hydroxyethyl group (-CH(OH)CH3).

The four possible stereoisomers are therefore designated by the configurations at these two centers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between any enantiomeric pair and the other is diastereomeric.

Stereoisomer Relationships

The relationships between the four stereoisomers of 3,4,4-trimethylpentan-2-ol can be visualized as follows:

Hypothetical Experimental Protocols

While specific experimental data for 3,4,4-trimethylpentan-2-ol is not extensively available in the public domain, this section provides detailed, plausible methodologies for its synthesis and stereoisomer separation based on established protocols for analogous chiral alcohols.[4][5]

Synthesis of a Diastereomeric Mixture

A non-stereoselective synthesis of 3,4,4-trimethylpentan-2-ol can be achieved by the reduction of the corresponding ketone, 3,4,4-trimethylpentan-2-one (B14736323).

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,4-trimethylpentan-2-one in a suitable solvent such as methanol (B129727) or ethanol.

-

Reduction: Cool the solution to 0°C using an ice bath. Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise to the stirred solution. The use of a non-chiral reducing agent will result in a mixture of all four stereoisomers.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

-

Workup: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Separation of Stereoisomers

The separation of the four stereoisomers can be a multi-step process involving the separation of diastereomers followed by the resolution of enantiomers.

Protocol for Diastereomer Separation:

-

Column Chromatography: Due to their different physical properties, diastereomers can often be separated by silica (B1680970) gel column chromatography.

-

Solvent System: A non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane, can be optimized to achieve separation.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC to identify the fractions containing the separated diastereomeric pairs.

Protocol for Enantiomeric Resolution:

-

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most effective methods for separating enantiomers.

-

Chiral Stationary Phase: A column with a chiral stationary phase (CSP) is required. The choice of CSP will depend on the specific properties of the stereoisomers.

-

Mobile Phase: An optimized mobile phase, typically a mixture of alkanes and an alcohol (e.g., hexane/isopropanol for HPLC), is used to elute the enantiomers at different retention times.

-

Detection and Collection: Use a suitable detector (e.g., UV or refractive index detector for HPLC) to monitor the elution and collect the separated enantiomers.

Expected Quantitative Data and Characterization

The following table summarizes the expected, albeit hypothetical, physicochemical properties of the stereoisomers of 3,4,4-trimethylpentan-2-ol. These are based on the general principles of stereochemistry, where enantiomers have identical physical properties (except for the direction of optical rotation) and diastereomers have different physical properties.

| Property | (2R,3R) | (2S,3S) | (2R,3S) | (2S,3R) |

| Molecular Weight ( g/mol ) | 130.23 | 130.23 | 130.23 | 130.23 |

| Boiling Point (°C) | Expected to be different from the (2R,3S)/(2S,3R) pair | Identical to (2R,3R) | Expected to be different from the (2R,3R)/(2S,3S) pair | Identical to (2R,3S) |

| Density (g/mL) | Expected to be different from the (2R,3S)/(2S,3R) pair | Identical to (2R,3R) | Expected to be different from the (2R,3R)/(2S,3S) pair | Identical to (2R,3S) |

| Specific Rotation [α]D | +x | -x | +y | -y |

| NMR Spectra (¹H, ¹³C) | Identical to (2S,3S) | Identical to (2R,3R) | Identical to (2S,3R) | Identical to (2R,3S) |

| Retention Time (Chiral GC/HPLC) | t₁ | t₂ (t₁ ≠ t₂) | t₃ | t₄ (t₃ ≠ t₄) |

Characterization Techniques:

-

Polarimetry: To measure the specific optical rotation of each enantiomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the separated isomers. While enantiomers are indistinguishable by standard NMR, diastereomers will exhibit different spectra.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Vibrational Spectroscopy (IR): To identify the presence of the hydroxyl functional group.

Conclusion

The stereochemistry of 3,4,4-trimethylpentan-2-ol is defined by its two chiral centers, leading to four distinct stereoisomers. The synthesis of a mixture of these isomers followed by chromatographic separation is a viable strategy for their isolation. The characterization of each stereoisomer is essential for understanding their unique properties, which is of particular importance in the context of pharmaceutical research and development. The methodologies and expected data presented in this guide provide a foundational framework for the scientific investigation of this and other structurally similar chiral molecules.

References

An In-depth Technical Guide to the Isomers of 3,4,4-Trimethylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of 3,4,4-trimethylpentan-2-ol, a saturated monohydric alcohol with the molecular formula C8H18O. Due to the presence of multiple chiral centers and significant branching in its carbon skeleton, this compound and its isomers present a rich stereochemical landscape. Understanding the distinct properties and synthesis of each isomer is crucial for applications in fine chemical synthesis, materials science, and drug development, where specific molecular geometries can dictate biological activity and material properties. This document details the constitutional and stereoisomers of 3,4,4-trimethylpentan-2-ol, presents their known physical and spectroscopic data in a structured format, and outlines relevant experimental protocols for their synthesis and separation.

Introduction

The C8H18O isomers, a class of octanols, are characterized by their diverse structural arrangements, leading to a wide range of physical and chemical properties. 3,4,4-Trimethylpentan-2-ol, with its specific branched structure, is a key representative of this class. The isomers can be broadly categorized into constitutional (or structural) isomers, which differ in the connectivity of their atoms, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of their atoms.

This guide will systematically explore the isomers of 3,4,4-trimethylpentan-2-ol, providing a foundational understanding for researchers working with these compounds.

Isomer Identification and Classification

The systematic identification of all isomers of 3,4,4-trimethylpentan-2-ol begins with the 18 constitutional isomers of octane (B31449) (C8H18), which represent all possible carbon skeletons.[1] By considering the unique positions for a hydroxyl (-OH) group on each of these skeletons, we can identify all constitutional isomers of C8H18O alcohols.

For 3,4,4-trimethylpentan-2-ol itself, the structure is:

This specific structure has two chiral centers, at carbon 2 and carbon 3. Therefore, 3,4,4-trimethylpentan-2-ol exists as 2^2 = 4 stereoisomers (two pairs of enantiomers).

Constitutional Isomers

The following table lists some of the constitutional isomers of 3,4,4-trimethylpentan-2-ol, focusing on other trimethylpentanols.

| IUPAC Name | CAS Number |

| 3,4,4-Trimethylpentan-2-ol | 10575-56-1 |

| 2,3,4-Trimethylpentan-2-ol | 66576-26-9 |

| 2,4,4-Trimethylpentan-2-ol | 690-37-9 |

| 3,3,4-Trimethylpentan-2-ol | 19411-41-7 |

| 2,3,3-Trimethylpentan-2-ol | Not readily available |

| 2,2,4-Trimethylpentan-3-ol | 597-68-2 |

| 2,2,3-Trimethylpentan-3-ol | Not readily available |

Stereoisomers of 3,4,4-Trimethylpentan-2-ol

As mentioned, 3,4,4-trimethylpentan-2-ol has two chiral centers, leading to four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are one pair of enantiomers, while the (2R,3S) and (2S,3R) isomers are another pair of enantiomers. The relationship between these pairs is diastereomeric.

Physical and Spectroscopic Data

Quantitative data for the isomers of 3,4,4-trimethylpentan-2-ol is limited in the public domain. The following tables summarize available computed and experimental data for 3,4,4-trimethylpentan-2-ol and some of its isomers.

Table 1: Physical Properties of Selected Trimethylpentanol Isomers

| Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 3,4,4-Trimethylpentan-2-ol | 130.23 | 165-167 (est.) | - | - |

| 2,3,4-Trimethylpentan-2-ol | 130.23 | 170.96 (est.) | -61.15 (est.) | 0.804 (est.)[2] |

| 2,4,4-Trimethylpentan-2-ol | 130.23 | 147-148 | 10-11 | 0.81 |

| 3,3,4-Trimethylpentan-2-ol | 130.23 | 173-175 (est.) | - | - |

Note: "est." indicates an estimated value.

Table 2: Spectroscopic Data of 3,4,4-Trimethylpentan-2-ol (Predicted)

| Spectroscopy | Key Features |

| ¹H NMR | Multiple signals in the aliphatic region (0.8-1.5 ppm) corresponding to the various methyl groups. A multiplet for the CH-OH proton around 3.5-4.0 ppm. A doublet for the methyl group on the carbon bearing the hydroxyl group. |

| ¹³C NMR | Signals for the eight distinct carbon atoms. The carbon bearing the hydroxyl group would appear in the 60-75 ppm region. |

| IR | A broad O-H stretching band around 3300-3500 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹. A C-O stretching band in the 1050-1150 cm⁻¹ region.[3] |

| Mass Spec. | A molecular ion peak (M+) at m/z 130. Fragmentation patterns would involve the loss of water (M-18) and various alkyl fragments. |

Experimental Protocols

Synthesis of 3,4,4-Trimethylpentan-2-ol

A common synthetic route to secondary alcohols like 3,4,4-trimethylpentan-2-ol is the Grignard reaction.

Reaction:

3,4,4-Trimethylpentan-2-one (B14736323) + Methylmagnesium bromide → 3,4,4-Trimethylpentan-2-ol

Detailed Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in dry diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction with Ketone: Once the Grignard reagent is formed, cool the flask in an ice bath. Slowly add a solution of 3,4,4-trimethylpentan-2-one in dry diethyl ether to the Grignard reagent with continuous stirring.

-

Work-up: After the addition is complete, stir the reaction mixture at room temperature for one hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield 3,4,4-trimethylpentan-2-ol.

Separation of Stereoisomers

The separation of the stereoisomers of 3,4,4-trimethylpentan-2-ol requires chiral resolution techniques.

Protocol: Diastereomeric Ester Formation and Separation

This method involves converting the racemic mixture of the alcohol into a mixture of diastereomeric esters by reacting it with a chiral resolving agent, such as an enantiomerically pure carboxylic acid or its derivative.[4]

-

Esterification: React the racemic 3,4,4-trimethylpentan-2-ol with an enantiomerically pure chiral acylating agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride) in the presence of a non-chiral base (e.g., pyridine) in an inert solvent (e.g., dichloromethane). This will produce a mixture of two diastereomeric esters.

-

Separation of Diastereomers: The resulting diastereomers have different physical properties and can be separated by standard chromatographic techniques, such as column chromatography on silica (B1680970) gel or fractional crystallization.[5]

-

Hydrolysis: The separated diastereomeric esters are then hydrolyzed (e.g., using aqueous lithium hydroxide) to yield the individual enantiomerically pure (or enriched) alcohols.

-

Purification: The resolved alcohols are then purified by extraction and distillation.

Visualizations

Isomeric Relationships

The following diagram illustrates the relationship between the constitutional and stereoisomers of a generic trimethylpentanol.

Caption: Relationships between isomers of 3,4,4-trimethylpentan-2-ol.

Experimental Workflow: Chiral Resolution

The following diagram outlines the general workflow for the separation of enantiomers of a chiral alcohol.

Caption: General workflow for the chiral resolution of a racemic alcohol.

Conclusion

The isomers of 3,4,4-trimethylpentan-2-ol represent a fascinating area of study in organic chemistry with significant implications for various scientific and industrial fields. This guide has provided a structured overview of the identification, properties, and experimental considerations for these compounds. While comprehensive experimental data for all isomers remains a challenge to acquire, the foundational knowledge presented here serves as a valuable resource for researchers. Further investigation into the synthesis, separation, and characterization of each unique isomer will undoubtedly open new avenues for their application.

References

- 1. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. quora.com [quora.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US5095155A - Process for the separation of isomers of diastereomeric alcohols - Google Patents [patents.google.com]

Technical Guide: Physicochemical Profile of 3,4,4-Trimethylpentan-2-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical characteristics of the organic compound 3,4,4-trimethylpentan-2-ol. Due to a scarcity of experimentally determined data for this specific isomer, this document also presents data for structurally related isomers to provide a comparative context for its likely properties. Furthermore, detailed experimental protocols for the determination of key physical parameters for liquid alcohols are outlined to guide researchers in acquiring such data.

Introduction

3,4,4-Trimethylpentan-2-ol is a saturated secondary alcohol with the chemical formula C₈H₁₈O. As a member of the octanol (B41247) isomer family, its physicochemical properties are of interest in various fields, including solvent chemistry, reaction kinetics, and as a potential intermediate in organic synthesis. A thorough understanding of its physical characteristics is crucial for its application and for the prediction of its behavior in chemical and biological systems.

Molecular Structure and Identification

The structure of 3,4,4-trimethylpentan-2-ol is characterized by a pentane (B18724) backbone with methyl groups at the third and fourth positions, and a hydroxyl group at the second position.

Physical Characteristics

Summary of Known and Estimated Physical Properties

The following table summarizes the available computed data for 3,4,4-trimethylpentan-2-ol and provides experimental data for its isomers for comparative purposes.

| Property | 3,4,4-Trimethylpentan-2-ol (Computed/Unavailable) | 2,3,4-Trimethylpentan-2-ol (Estimated/Experimental) | 2,4,4-Trimethylpentan-2-ol (Experimental) |

| Molecular Formula | C₈H₁₈O[1][2] | C₈H₁₈O | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol [1][2] | 130.23 g/mol | 130.2279 g/mol [4] |

| Boiling Point | Not available[3] | 170.96 °C (estimate)[5] | Not available |

| Melting Point | Not available[3] | -61.15 °C (estimate)[5] | Not available |

| Density | Not available[3] | 0.8040 g/mL (estimate)[5] | Not available |

| Solubility in Water | Not available[3] | Not available | Not available |

| Refractive Index | Not available[3] | 1.4350 (estimate)[5] | Not available |

| XLogP3-AA (Computed) | 2.5[2] | Not available | Not available |

| Topological Polar Surface Area (Computed) | 20.2 Ų[2] | Not available | Not available |

| Complexity (Computed) | 81.1[2] | Not available | Not available |

Experimental Protocols for Physical Property Determination

For researchers intending to experimentally determine the physical characteristics of 3,4,4-trimethylpentan-2-ol, the following standard protocols for liquid alcohols are provided.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination on a small scale is the capillary method.

Methodology:

-

Apparatus Setup: A small amount of the liquid sample is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The entire assembly is heated in a suitable bath (e.g., oil or water bath) on a hot plate.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined using a pycnometer or by direct mass and volume measurements.

Methodology (using a graduated cylinder and balance):

-

Mass of Empty Cylinder: An empty, dry graduated cylinder is weighed on an analytical balance.

-

Volume Measurement: A known volume of the alcohol is carefully measured into the graduated cylinder.

-

Mass of Cylinder with Sample: The graduated cylinder containing the alcohol is reweighed.

-

Calculation: The mass of the alcohol is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the sample. The density is then calculated by dividing the mass of the alcohol by the measured volume.

Logical Relationships of Physical Properties

The following diagram illustrates the key physical properties of 3,4,4-trimethylpentan-2-ol and their interconnectedness.

Conclusion

While specific experimental data for the physical characteristics of 3,4,4-trimethylpentan-2-ol are currently lacking in the public domain, this guide provides a foundational understanding of the compound based on its molecular structure and the properties of its isomers. The included experimental protocols offer a clear path for researchers to obtain the necessary data to fill this knowledge gap. Further experimental investigation is highly encouraged to fully characterize this compound for its potential applications.

References

A Technical Guide to Determining the Solubility of 3,4,4-Trimethylpentan-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,4-trimethylpentan-2-ol and detailed experimental protocols for its determination in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary methodologies to generate this critical data in-house.

Introduction to 3,4,4-Trimethylpentan-2-ol

3,4,4-Trimethylpentan-2-ol is an eight-carbon secondary alcohol with the chemical formula C₈H₁₈O.[1][2] Its structure, featuring a branched alkyl chain, influences its physical and chemical properties, including its solubility. Understanding the solubility of this compound in different organic solvents is crucial for a variety of applications, including chemical synthesis, formulation development, and purification processes.

Chemical and Physical Properties:

Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. As a secondary alcohol, 3,4,4-trimethylpentan-2-ol has both a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar hydrocarbon portion. Its solubility in organic solvents will therefore depend on the balance between these two features and the polarity of the solvent.

Experimental Determination of Solubility

Several methods can be employed to determine the solubility of a liquid solute like 3,4,4-trimethylpentan-2-ol in an organic solvent. These range from qualitative assessments of miscibility to more precise quantitative measurements.

Qualitative Solubility Assessment

A straightforward approach to screen for suitable solvents is to perform a qualitative miscibility test.

Experimental Protocol:

-

Preparation: Dispense 1 mL of the selected organic solvent into a clear glass test tube.

-

Addition of Solute: Add 3,4,4-trimethylpentan-2-ol dropwise to the solvent, shaking the test tube after each addition.

-

Observation: Continue adding the alcohol up to a certain volume (e.g., 10 drops) and observe the mixture.[3][4]

-

Classification:

-

Miscible: If a single, clear phase is observed, the two liquids are miscible.[3]

-

Immiscible: If two distinct layers form, the liquids are immiscible.[3]

-

Partially Miscible: If the initial drops dissolve but subsequent additions lead to the formation of a second phase, the liquids are partially miscible.[5]

-

Quantitative Solubility Determination: The Cloud Point Method

For a more precise measurement of solubility, the cloud point method is a standard and accurate technique.[6] This method determines the maximum solubility of the solute before the solution becomes saturated and a second phase appears.

Experimental Protocol:

-

Apparatus Setup: Place a known volume of the organic solvent in a beaker or flask equipped with a magnetic stirrer. Ensure vigorous stirring to create a steady vortex without introducing air bubbles.[6] The setup should allow for clear observation of the solution's transparency.

-

Titration: Slowly add 3,4,4-trimethylpentan-2-ol to the stirring solvent using a burette for accurate volume measurement.[6]

-

Cloud Point Detection: Continue the addition until the solution becomes persistently cloudy or turbid. This is the "cloud point," indicating that the solubility limit has been exceeded and a biphasic system has formed.[6]

-

Data Recording: Record the volume of 3,4,4-trimethylpentan-2-ol added to reach the cloud point.

-

Temperature Control: Note that solubility is temperature-dependent.[6] For comprehensive data, it is recommended to perform this experiment at various controlled temperatures.

Data Presentation

The quantitative data obtained from the experimental protocols should be organized systematically for easy comparison and analysis. The following table provides a template for recording solubility data.

| Organic Solvent | Temperature (°C) | Volume of Solvent (mL) | Volume of 3,4,4-Trimethylpentan-2-ol at Cloud Point (mL) | Solubility ( g/100 g Solvent) | Observations |

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of 3,4,4-trimethylpentan-2-ol.

Caption: Workflow for determining the solubility of 3,4,4-trimethylpentan-2-ol.

References

Methodological & Application

Application Notes and Protocols for 3,4,4-Trimethylpentan-2-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3,4,4-trimethylpentan-2-ol, a sterically hindered secondary alcohol, in various organic transformations. Due to the limited availability of specific experimental data for this particular alcohol, the following protocols and data are based on well-established procedures for structurally similar, bulky secondary alcohols. The provided information serves as a foundational guide for reaction design and optimization.

Esterification of 3,4,4-Trimethylpentan-2-ol

The steric hindrance around the hydroxyl group in 3,4,4-trimethylpentan-2-ol makes esterification challenging under standard Fischer esterification conditions. More robust methods are generally required to achieve good yields.

Steglich Esterification

The Steglich esterification is a mild and effective method for the esterification of sterically hindered alcohols. It utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

Experimental Protocol:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,4-trimethylpentan-2-ol (1.0 eq.), a carboxylic acid (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (B109758) (DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 eq.) in anhydrous DCM to the reaction mixture with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.

-

Filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

-

Combine the filtrate and washings in a separatory funnel.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.